molecular formula C21H29NO4 B13421322 [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13421322
M. Wt: 359.5 g/mol
InChI Key: ACXYSOXMFHHPKX-ITRRUFEWSA-N
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Description

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps. One common method includes the oxidation of an acetylated intermediate using 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) in dichloromethane at room temperature for about one hour. The product is then purified by silica-gel column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or acetylation.

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and acetic anhydride for acetylation. Reaction conditions typically involve room temperature to moderate heating, with solvents like dichloromethane or ethyl acetate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ yields ketones, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H29NO4/c1-12(23)26-14-6-8-20(2)13(10-14)11-17(24)19-15-4-5-18(22-25)21(15,3)9-7-16(19)20/h11,14-16,19,25H,4-10H2,1-3H3/b22-18-/t14-,15-,16-,19-,20-,21-/m0/s1

InChI Key

ACXYSOXMFHHPKX-ITRRUFEWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]\4([C@H]([C@@H]3C(=O)C=C2C1)CC/C4=N/O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=NO)C)C

Origin of Product

United States

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